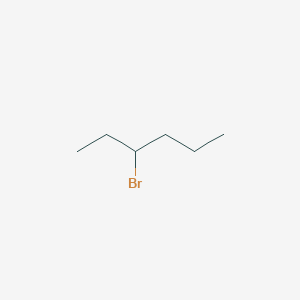

3-Bromohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZOJWNUKLCDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871017 | |

| Record name | Hexane, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3377-87-5 | |

| Record name | 3-Bromohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3377-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromohexane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromohexane is an organobromine compound with significant applications in organic synthesis. Its structure, featuring a bromine atom on the third carbon of a hexane chain, makes it a versatile intermediate for the introduction of a hexan-3-yl group into various molecular frameworks. This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data. The information is tailored for professionals in research, and drug development who require a technical understanding of this reagent.

Core Data Summary

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 3377-87-5[1][2][3][4] |

| Molecular Formula | C₆H₁₃Br[1][2][3][5] |

| Molecular Weight | 165.07 g/mol [3][5] |

| Appearance | Colorless to light orange/yellow liquid[1] |

| Boiling Point | 142-146 °C[6][7] |

| Density | 1.169 - 1.17 g/cm³[4][6] |

| Refractive Index | 1.444 - 1.446[4][6][7] |

| Flash Point | 46 °C[6] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and diethyl ether.[1] |

| SMILES | CCCC(Br)CC[2] |

| InChIKey | IOZOJWNUKLCDML-UHFFFAOYSA-N[1] |

Molecular Structure

This compound consists of a six-carbon aliphatic chain with a bromine atom substituted at the third carbon position. This structure contains a chiral center at the carbon bearing the bromine atom, and thus, it can exist as two enantiomers, (R)-3-bromohexane and (S)-3-bromohexane.[5]

Experimental Protocols

Synthesis of this compound via Hydrobromination of an Alkene

A common method for the synthesis of this compound is the electrophilic addition of hydrogen bromide (HBr) to either 2-hexene or 3-hexene.[8][9] The reaction with 3-hexene is particularly straightforward as the molecule is symmetrical around the double bond, leading to a single constitutional isomer.

Objective: To synthesize this compound from 3-hexene.

Materials:

-

3-Hexene

-

Hydrogen bromide (HBr) solution (e.g., 48% in acetic acid)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Distillation apparatus

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1 equivalent of 3-hexene.

-

Cool the flask in an ice bath.

-

Slowly add 1.1 equivalents of a solution of hydrogen bromide while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with an equal volume of cold water.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash again with water and then dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 142-146 °C.

Nucleophilic Substitution: Synthesis of an Alcohol

This compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by a nucleophile. A typical example is the reaction with hydroxide ions to form 3-hexanol.

Objective: To synthesize 3-hexanol from this compound.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol/water solvent mixture (e.g., 50:50)

-

Reflux apparatus

-

Extraction and distillation equipment

Methodology:

-

Prepare a solution of sodium hydroxide in a 50:50 ethanol/water mixture.

-

In a round-bottom flask, add the this compound and the sodium hydroxide solution.

-

Heat the mixture under reflux for 1-2 hours. The use of a mixed solvent system ensures miscibility of the reactants.[10]

-

After cooling, extract the product with diethyl ether.

-

Wash the ether extract with water to remove any inorganic salts.

-

Dry the ether layer with a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the ether by distillation to obtain the crude 3-hexanol.

-

Further purify the alcohol by fractional distillation.

Visualized Workflows and Pathways

Caption: Synthesis of this compound.

Caption: Nucleophilic Substitution Reaction.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Details |

| ¹³C NMR | Spectral data is available for this compound, which can be used to confirm the carbon framework of the molecule.[11] |

| ¹H NMR | Proton NMR data is available and can be used to identify the different proton environments in the molecule.[12] |

| Mass Spectrometry | The mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification.[12][13] |

| IR Spectroscopy | Infrared spectroscopy can be used to identify the presence of C-Br and C-H bonds within the molecule.[12][14] |

Reactivity and Applications in Drug Development

This compound is a valuable building block in organic synthesis, primarily utilized in two main types of reactions:

-

Nucleophilic Substitution: As a secondary alkyl halide, this compound can undergo both S(_N)1 and S(_N)2 reactions. The reaction pathway is dependent on the nucleophile, solvent, and temperature.[15] This reactivity allows for the introduction of various functional groups at the 3-position of the hexane chain, which is a common strategy in the synthesis of pharmaceutical intermediates.[1]

-

Grignard Reagent Formation: this compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 3-hexylmagnesium bromide. This organometallic compound is a potent nucleophile and a strong base, widely used for the formation of new carbon-carbon bonds. This is a fundamental transformation in the synthesis of more complex molecules, including active pharmaceutical ingredients.

The ability to introduce a hexyl group with a specific point of attachment makes this compound a useful starting material in the synthesis of various organic compounds, including those with potential biological activity. Its role as an alkylating agent is critical in building the carbon skeletons of more complex molecules.[16]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 3377-87-5 | Buy Now [molport.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 3377-87-5 [chemnet.com]

- 5. This compound (3377-87-5) for sale [vulcanchem.com]

- 6. Page loading... [guidechem.com]

- 7. This compound [stenutz.eu]

- 8. What alkene should be used to synthesize this compound? 3-bromo hexane.. [askfilo.com]

- 9. What alkene should be used to synthesize this compound? How can I explain.. [askfilo.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. This compound(3377-87-5) 13C NMR spectrum [chemicalbook.com]

- 12. This compound | C6H13Br | CID 18806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Hexane, 3-bromo- [webbook.nist.gov]

- 14. Hexane, 3-bromo- [webbook.nist.gov]

- 15. community.wvu.edu [community.wvu.edu]

- 16. nbinno.com [nbinno.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Bromohexane: Chemical and Physical Properties

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize alkyl halides in organic synthesis. This document details the compound's structure, physical characteristics, spectroscopic data, synthesis protocols, and safety information. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, key experimental workflows are visualized using Graphviz diagrams to facilitate understanding of the procedural steps.

Introduction

This compound is an organobromine compound widely used in organic chemistry as a precursor and intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its chemical structure consists of a six-carbon hexane chain with a bromine atom substituted at the third carbon position.[2] This substitution creates a chiral center, meaning this compound can exist as two enantiomers, (R)-3-bromohexane and (S)-3-bromohexane. The presence of the bromine atom makes the third carbon electrophilic and susceptible to nucleophilic substitution reactions, a key aspect of its reactivity.[1] This guide aims to consolidate the essential technical data for this compound to support its effective and safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to light yellow, transparent liquid with a characteristic strong, pungent odor.[1] It is a flammable compound and is generally stable under normal laboratory conditions, though it is considered light-sensitive.[3][4] It is insoluble in water but soluble in common organic solvents like ethanol and diethyl ether.[1][5]

Identifiers and Molecular Information

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| Synonyms | 3-Hexyl Bromide | [1][6] |

| CAS Number | 3377-87-5 | [1][7][8][9] |

| Molecular Formula | C₆H₁₃Br | [1][7][8] |

| Molecular Weight | 165.07 g/mol | [1][6][8] |

| Canonical SMILES | CCCC(Br)CC | [1][7] |

| InChIKey | IOZOJWNUKLCDML-UHFFFAOYSA-N | [1][9][10] |

Physical and Chemical Data

| Property | Value | Source |

| Appearance | Colorless to light orange/yellow clear liquid | [1][11] |

| Boiling Point | 142-146 °C | [2][10][12] |

| Melting Point | -44.22 °C (estimate) | [2][12] |

| Density | 1.17 g/cm³ | [2][12] |

| Flash Point | 46 °C | [2][12] |

| Refractive Index | 1.4460 | [2][10][12] |

| Vapor Pressure | 6.5 ± 0.3 mmHg at 25°C (Predicted) | [12] |

| Solubility in Water | Insoluble | [1][3][5] |

| LogP | 2.96 - 3.2 | [12][13] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been compiled from various sources.

| Spectroscopy | Data Highlights |

| ¹H NMR | Predicted spectra are available.[12] |

| ¹³C NMR | Spectral data is available in databases like ChemicalBook.[12][14] |

| Mass Spectrometry (GC-MS) | Key m/z peaks at 43 and 85.[6] |

| Infrared (IR) Spectroscopy | Spectra available from NIST and other databases.[6][9][12] |

| Raman Spectroscopy | FT-Raman spectra have been recorded.[6] |

Experimental Protocols

Synthesis of this compound via Hydrobromination of 3-Hexene

A common laboratory method for the synthesis of this compound is the hydrobromination of 3-hexene.[2][11][15] This is an electrophilic addition reaction where hydrogen bromide (HBr) is added across the double bond of 3-hexene.

Reaction: H₃CCH₂(HC=CH)CH₂CH₃ + HBr → H₃CCH₂(CHBrCH₂)CH₂CH₃[11][15]

Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-hexene.

-

Reaction Condition: Cool the flask in an ice bath to control the exothermic reaction.

-

Addition of HBr: Slowly add a solution of hydrobromic acid to the cooled and stirring 3-hexene. The addition should be dropwise to prevent a rapid increase in temperature.

-

Reaction Time: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion. The progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate. Filter off the drying agent and purify the crude this compound by distillation.[16]

General Purification Protocol for Crude Bromoalkanes

The purification of crude bromoalkanes like this compound is essential to remove unreacted starting materials, acid catalysts, and by-products. A standard liquid-liquid extraction and drying procedure is typically employed.[16]

Methodology:

-

Transfer to Separatory Funnel: The crude reaction mixture is transferred to a separatory funnel.

-

Water Wash: An equal volume of deionized water is added. The funnel is stoppered, shaken gently with frequent venting, and the layers are allowed to separate. The aqueous layer is drained. This step removes water-soluble impurities.

-

Neutralization Wash: A 5% sodium bicarbonate or sodium carbonate solution is added to neutralize any residual acid. The mixture is shaken, and the aqueous layer is removed.[16]

-

Brine Wash: The organic layer is then washed with a saturated sodium chloride (brine) solution to remove residual water.

-

Drying: The organic layer is collected and dried over an anhydrous salt like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filtration: The drying agent is removed by gravity or vacuum filtration.

-

Solvent Removal/Distillation: The solvent is removed under reduced pressure using a rotary evaporator, or the product is purified by fractional distillation to yield the pure bromoalkane.

Safety and Handling

This compound is a flammable liquid and vapor.[6] It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][17] It is also noted to be potentially harmful to aquatic life with long-lasting effects.[6]

Handling and Storage Recommendations:

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[4][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][18]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][4][17] Use non-sparking tools and take precautionary measures against static discharge.[1][4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][4][17][18]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment.[1][4]

Conclusion

This compound is a valuable alkyl halide intermediate in organic synthesis. This guide has provided a detailed summary of its core chemical and physical properties, spectroscopic data, common synthesis and purification protocols, and essential safety information. The structured presentation of data and visual workflows are designed to assist researchers and professionals in its safe and efficient application in the laboratory. Adherence to the outlined safety protocols is critical when handling this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound (3377-87-5) for sale [vulcanchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. fishersci.com [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C6H13Br | CID 18806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 3377-87-5 | Buy Now [molport.com]

- 8. scbt.com [scbt.com]

- 9. Hexane, 3-bromo- [webbook.nist.gov]

- 10. This compound [stenutz.eu]

- 11. This compound | 3377-87-5 [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. This compound, (S)- | C6H13Br | CID 51382610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound(3377-87-5) 13C NMR [m.chemicalbook.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. m.youtube.com [m.youtube.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. cdnisotopes.com [cdnisotopes.com]

Synthesis of 3-Bromohexane from 3-Hexene: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the primary synthesis routes for producing 3-bromohexane from the starting alkene, 3-hexene. The document details two core synthetic pathways: electrophilic addition (Markovnikov hydrobromination) and free-radical addition (anti-Markovnikov hydrobromination). Given the symmetrical nature of 3-hexene, both pathways yield the same desired product, this compound. This guide offers detailed experimental protocols, comparative data tables, and mechanistic diagrams to support researchers, chemists, and professionals in drug development and chemical synthesis.

Introduction

The synthesis of alkyl halides is a fundamental transformation in organic chemistry, providing crucial intermediates for a wide array of subsequent reactions, including nucleophilic substitutions, eliminations, and the formation of organometallic reagents. This compound is a valuable building block in this regard. The most direct and atom-economical approach to its synthesis is through the hydrobromination of 3-hexene. This process involves the addition of a hydrogen atom and a bromine atom across the double bond of the alkene.

This document explores the two principal mechanisms by which this addition can be achieved:

-

Electrophilic Addition: A polar mechanism proceeding through a carbocation intermediate.

-

Free-Radical Addition: A radical chain mechanism that requires an initiator such as peroxide or UV light.

While these mechanisms often lead to different constitutional isomers (regioselectivity) in unsymmetrical alkenes, the symmetry of 3-hexene ensures that this compound is the sole regioisomeric product in both cases.[1][2]

Synthesis Routes and Mechanisms

Route 1: Electrophilic Addition of HBr

The reaction of 3-hexene with hydrogen bromide (HBr) in the absence of radical initiators is a classic example of electrophilic addition.[3][4] The electron-rich pi (π) bond of the alkene acts as a nucleophile, attacking the electrophilic proton of HBr.[5] This process occurs via a two-step mechanism involving the formation of a secondary carbocation intermediate.[6] The subsequent attack by the bromide anion on this carbocation yields the final product.

Mechanism:

-

Protonation of the Alkene: The π bond of 3-hexene attacks the hydrogen atom of HBr, breaking the H-Br bond. This forms a secondary carbocation at carbon 3 (or 4, which is equivalent) and a bromide anion (Br⁻).

-

Nucleophilic Attack: The bromide anion attacks the positively charged carbocation, forming the C-Br sigma bond and resulting in this compound.

Caption: Mechanism of electrophilic addition of HBr to 3-hexene.

Route 2: Free-Radical Addition of HBr

In the presence of peroxides (ROOR) or UV light, the addition of HBr to an alkene proceeds through a free-radical chain mechanism.[7][8] This pathway is often termed "anti-Markovnikov" because, for unsymmetrical alkenes, the bromine atom adds to the less substituted carbon. For the symmetrical 3-hexene, the product is still this compound. The mechanism involves three distinct stages: initiation, propagation, and termination.[9]

Mechanism:

-

Initiation: The weak O-O bond of the peroxide is homolytically cleaved by heat or light to generate two alkoxy radicals (RO•). An alkoxy radical then abstracts a hydrogen atom from HBr to form a stable alcohol (ROH) and a bromine radical (Br•).[8]

-

Propagation: The bromine radical adds to the π bond of 3-hexene to form the most stable carbon radical, which is a secondary radical. This carbon radical then abstracts a hydrogen atom from another molecule of HBr, yielding this compound and regenerating a bromine radical, which continues the chain reaction.[10]

-

Termination: The reaction is terminated when any two radical species combine.

Caption: The three stages of the free-radical addition of HBr.

Comparative Data

The selection of a synthesis route depends on the available reagents and desired reaction control. The following table summarizes the key parameters for each pathway.

| Parameter | Route 1: Electrophilic Addition | Route 2: Free-Radical Addition |

| Primary Reagent | Hydrogen Bromide (HBr) | Hydrogen Bromide (HBr) |

| Initiator | None (reaction is polar) | Peroxides (e.g., AIBN, Benzoyl Peroxide) or UV light |

| Solvent | Polar or nonpolar aprotic (e.g., Acetic Acid, CH₂Cl₂, Hexane) | Nonpolar (e.g., Hexane, CCl₄) |

| Temperature | Typically low (0 °C to room temp) to minimize side reactions | Room temperature to elevated, or photochemical conditions |

| Mechanism | Ionic, via carbocation intermediate | Radical chain reaction |

| Regioselectivity | Markovnikov (not applicable for symmetrical 3-hexene) | Anti-Markovnikov (not applicable for symmetrical 3-hexene) |

| Potential Issues | Carbocation rearrangements (not an issue for this substrate) | Peroxide handling and safety, light sensitivity |

| Typical Yield | High (>90%) | Good to High (75-95%) |

Experimental Protocols

Protocol 1: Synthesis via Electrophilic Addition

Objective: To synthesize this compound from 3-hexene using HBr in acetic acid.

Materials:

-

3-hexene (cis/trans mixture)

-

Hydrogen bromide (33% wt in acetic acid)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hexene (0.10 mol, 8.42 g) in 50 mL of dichloromethane.

-

Cool the flask in an ice bath to 0 °C with continuous stirring.

-

Using a dropping funnel, add a solution of 33% HBr in acetic acid (0.12 mol) dropwise to the stirred solution over 30 minutes. Maintain the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and carefully wash with 50 mL of cold water.

-

Neutralize the excess acid by washing with 50 mL of saturated NaHCO₃ solution until effervescence ceases.

-

Wash the organic layer with 50 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Protocol 2: Synthesis via Free-Radical Addition

Objective: To synthesize this compound from 3-hexene using HBr and a peroxide initiator.

Materials:

-

3-hexene (cis/trans mixture)

-

Hydrogen bromide (gas or solution in a nonpolar solvent)

-

Benzoyl peroxide or AIBN (azobisisobutyronitrile) (1-2 mol%)

-

Hexane (anhydrous)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser, gas inlet tube, magnetic stirrer

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-hexene (0.10 mol, 8.42 g) and benzoyl peroxide (0.002 mol, 0.48 g).

-

Dissolve the reactants in 100 mL of anhydrous hexane.

-

Bubble HBr gas slowly through the stirred solution at room temperature. Alternatively, add a pre-prepared saturated solution of HBr in hexane. The reaction is often exothermic and may require occasional cooling.

-

If using UV initiation, place the flask in proximity to a UV lamp instead of adding a chemical initiator.

-

Stir the reaction for 4-6 hours. Monitor its completion by GC analysis.

Work-up and Purification:

-

Once the reaction is complete, stop the HBr flow.

-

Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium thiosulfate solution to remove any unreacted bromine radicals.

-

Wash with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation.

-

Purify the resulting crude this compound by fractional distillation.

Logical Workflow

The choice between the two primary synthesis routes is dictated by the available reagents and equipment. Both pathways efficiently convert the starting material to the desired product.

Caption: Comparative workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-hexene is a straightforward process that can be accomplished via either electrophilic or free-radical addition of HBr. Due to the symmetry of the alkene substrate, both methods produce the same constitutional isomer with high efficiency. The electrophilic addition route is generally simpler and avoids the handling of potentially unstable peroxide initiators. However, the free-radical pathway provides an excellent alternative, demonstrating a different and important class of reaction mechanisms. The protocols and data provided in this guide offer a comprehensive resource for the successful synthesis and purification of this compound for research and development applications.

References

- 1. homework.study.com [homework.study.com]

- 2. What alkene should be used to synthesize this compound? How can I explain.. [askfilo.com]

- 3. chegg.com [chegg.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 9. orgosolver.com [orgosolver.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Reactivity and Stability of 3-Bromohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromohexane is a secondary alkyl halide that serves as a versatile intermediate in organic synthesis, finding applications in the pharmaceutical and agrochemical industries.[1] Its reactivity is primarily dictated by the presence of a bromine atom on the third carbon of a hexane chain, making it susceptible to nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of the chemical properties, stability, and reactivity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Chemical and Physical Properties

This compound is a colorless to light orange or yellow clear liquid with a strong, pungent odor.[1] It is insoluble in water but soluble in common organic solvents such as ethanol and diethyl ether.[1] The presence of a chiral center at the carbon bearing the bromine atom means that this compound can exist as two enantiomers, (R)-3-bromohexane and (S)-3-bromohexane.[2]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃Br | [1] |

| Molecular Weight | 165.07 g/mol | [1] |

| CAS Number | 3377-87-5 | [1] |

| Boiling Point | 144-146 °C | [3] |

| Density | 1.17 g/cm³ | [3] |

| Refractive Index | 1.446 | [3] |

| Flash Point | 46 °C | [3] |

Stability and Handling

This compound is a flammable liquid and should be stored in a cool, dry place away from heat sources and direct sunlight.[1] Upon exposure to high temperatures, it may emit toxic fumes.[1] It is harmful if swallowed or inhaled and can cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Commercial preparations are often stabilized with a copper chip.[4]

Reactivity

The reactivity of this compound is centered around the carbon-bromine bond. The electronegativity difference between carbon and bromine creates a polar bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The C-Br bond is also the weakest bond in the molecule, with a typical bond dissociation energy of approximately 276 kJ/mol, making it a good leaving group.[5][6] As a secondary alkyl halide, this compound can undergo both SN1 and SN2 substitution reactions, as well as E1 and E2 elimination reactions, with the outcome depending on the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the bromine atom with a nucleophile.

SN2 Reaction Mechanism:

In the presence of a strong, unhindered nucleophile in a polar aprotic solvent, this compound will favor an SN2 mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at the chiral center. The rate of the SN2 reaction is dependent on the concentration of both the this compound and the nucleophile.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]

- 6. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. vedantu.com [vedantu.com]

- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Safety, Handling, and Storage of 3-Bromohexane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the critical safety protocols, handling procedures, and storage requirements for 3-Bromohexane (CAS No. 3377-87-5). Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment for all personnel.

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard.[1] It is a flammable liquid and vapor that poses several health and environmental risks.[1][2] The primary hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing long-term adverse effects in the aquatic environment.[2][3][4]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | GHS Code | Hazard Statement | Source |

|---|---|---|---|

| Flammable Liquids | H226 | Flammable liquid and vapor | [2][3] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][3] |

| Skin Irritation | H315 | Causes skin irritation | [5] |

| Serious Eye Irritation | H319 | Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity - Single Exposure | H335 | May cause respiratory irritation | [5] |

| Hazardous to the Aquatic Environment, Long-Term | H413 | May cause long lasting harmful effects to aquatic life |[2][3] |

The signal word for this compound is Warning .[1][2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. It is a colorless to light orange/yellow liquid with a distinct, pungent odor.[1][3][6] It is insoluble in water but soluble in organic solvents like ethanol and diethyl ether.[3]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₁₃Br | [2][3] |

| Molecular Weight | 165.07 g/mol | [2][7] |

| Appearance | Colorless to light orange/yellow clear liquid | [1][3] |

| Odor | Pleasant, pungent | [1][3] |

| Boiling Point | 142 - 146 °C / 287.6 - 294.8 °F | [1][8] |

| Flash Point | 46 °C / 114.8 °F | [1] |

| Specific Gravity | 1.17 g/cm³ | [1] |

| Water Solubility | Insoluble |[3] |

Safe Handling and Personal Protective Equipment (PPE)

Safe handling practices are paramount to prevent exposure and accidents. This involves a combination of engineering controls and appropriate personal protective equipment.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1][5]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[1][3]

-

Eyewash and Safety Showers: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[9][10]

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to NIOSH (US) or EN 166 (EU) standards.[1][5][11]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene or nitrile) and inspect them before use.[1][12] Avoid skin contact by using proper glove removal techniques.[11]

-

Body Protection: A lab coat, and in some cases a chemical-resistant apron, should be worn to protect against splashes.[9][13] Long-sleeved clothing is recommended.[14]

-

Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources. "No Smoking" policies must be strictly enforced.[1][4]

-

Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment during transfer.[1][4]

-

Tools: Use only non-sparking tools when handling containers of this compound.[1][14]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][4]

Storage Precautions

Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated place.[1][3][4] The recommended storage temperature is often room temperature or below 15°C in a dark place.[5]

-

Containers: Keep containers tightly closed to prevent the escape of vapors.[1][4] Containers that have been opened must be carefully resealed and kept upright.[4]

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.[1][14][15]

Emergency Procedures

In the event of an emergency, a swift and correct response is critical.

Immediate medical attention is often required. Always show the Safety Data Sheet (SDS) to the attending physician.[4]

Table 3: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Protocol | Source(s) |

|---|---|---|

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [1][11] |

| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician. | [1][11] |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur or persist. | [1][11][14] |

| Ingestion | Do NOT induce vomiting. Clean the mouth with water and then have the person drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[1][4][11] |

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[1][16]

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, alcohol-resistant foam, or a water spray/mist to cool containers.[1][11][14]

-

Specific Hazards: this compound is flammable, and its vapors can form explosive mixtures with air.[1] Vapors may travel to a source of ignition and flash back.[1][14] Containers are at risk of exploding when heated.[1][14] Hazardous combustion products include carbon oxides and hydrogen bromide gas.[4]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[1][11][14]

-

Personal Precautions: Evacuate personnel to a safe area.[4][11] Ensure adequate ventilation and remove all sources of ignition.[1][4] Wear appropriate PPE to avoid contact with the substance.[4][11]

-

Environmental Precautions: Prevent the chemical from entering drains, surface water, or the soil.[4][14]

-

Containment and Cleanup: Contain the spill using a non-combustible absorbent material like sand or diatomite.[1][5][14] Use spark-proof tools to collect the material and place it in a suitable, closed container for disposal.[1][14]

General Experimental Protocol for Handling

This protocol outlines a standard workflow for safely using this compound in a laboratory setting.

-

Risk Assessment and Preparation:

-

Review the Safety Data Sheet (SDS) for this compound.[12]

-

Identify all potential hazards associated with the planned experiment.

-

Prepare a written experimental protocol that includes all steps, from setup to waste disposal.[17]

-

Ensure all necessary PPE and emergency equipment (spill kits, fire extinguishers) are available and in good working order.

-

-

Work Area Setup:

-

Set up the experiment within a certified chemical fume hood.

-

Remove all unnecessary items and potential ignition sources from the work area.

-

Ensure all glassware is free from cracks and defects.

-

Prepare any necessary quenching solutions or neutralization baths in advance.

-

-

Chemical Dispensing:

-

Don the appropriate PPE (goggles, lab coat, gloves).

-

Ground the source container and the receiving vessel to prevent static electricity buildup.

-

Carefully measure and dispense the required amount of this compound, keeping the container opening away from your breathing zone.

-

Immediately reseal the source container and return it to its designated storage location.

-

-

Reaction/Procedure:

-

Perform all manipulations within the fume hood.

-

Continuously monitor the reaction for any signs of unexpected changes (e.g., rapid temperature increase, pressure buildup).

-

Maintain a clear and organized workspace throughout the procedure.

-

-

Decontamination and Waste Disposal:

-

Quench any residual reactive material safely according to established laboratory procedures.

-

Decontaminate all glassware and equipment that came into contact with this compound.

-

Dispose of all chemical waste, including contaminated absorbent materials and empty containers, in properly labeled hazardous waste containers according to institutional and local regulations.[1][14]

-

Visualized Workflows and Relationships

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C6H13Br | CID 18806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. southwest.tn.edu [southwest.tn.edu]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. This compound | 3377-87-5 [chemicalbook.com]

- 7. This compound, (S)- | C6H13Br | CID 51382610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [stenutz.eu]

- 9. cloudfront.zoro.com [cloudfront.zoro.com]

- 10. fishersci.com [fishersci.com]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. ipo.rutgers.edu [ipo.rutgers.edu]

- 13. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. cn.canbipharm.com [cn.canbipharm.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. Fire Safety | Chemistry Safety | University of Colorado Boulder [colorado.edu]

An In-depth Technical Guide to 3-Bromohexane for Researchers and Drug Development Professionals

An authoritative overview of the chemical and physical properties, synthesis, and analytical characterization of 3-Bromohexane (C₆H₁₃Br), a key intermediate in organic synthesis.

This technical guide provides a comprehensive resource for researchers, scientists, and professionals in drug development on the essential chemical and physical characteristics of this compound. It details an experimental protocol for its synthesis, methods for its purification, and a summary of its spectroscopic data for analytical confirmation.

Core Properties and Data

This compound is a halogenated alkane with the chemical formula C₆H₁₃Br.[1][2][3] Its molecular weight is approximately 165.07 g/mol .[1][2] The compound is a colorless to light-colored liquid and is insoluble in water. It serves as a valuable intermediate in various organic syntheses.

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃Br | [1][2][3] |

| Molecular Weight | 165.07 g/mol | [1][2] |

| CAS Number | 3377-87-5 | [3] |

| Boiling Point | 144-146 °C | |

| Density | ~1.17 g/cm³ | |

| Refractive Index | ~1.446 |

Synthesis of this compound

This compound can be effectively synthesized from 3-hexanol via a nucleophilic substitution reaction using hydrobromic acid. The hydroxyl group of the alcohol is protonated by the acid, forming a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the carbocation intermediate to form this compound.

Experimental Protocol: Synthesis from 3-Hexanol

This protocol details the synthesis of this compound from 3-hexanol.

Materials:

-

3-Hexanol

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether (or other suitable organic solvent)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-hexanol and 48% hydrobromic acid. Slowly add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath to control the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2-3 hours to ensure the reaction goes to completion.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel. Two layers will be observed: an upper organic layer containing the product and a lower aqueous layer.

-

Separate the layers and wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[4]

-

During each wash, gently shake the separatory funnel, venting frequently to release any pressure buildup.

-

-

Drying and Solvent Removal:

-

Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and collect the dried organic solution.

-

Remove the solvent using a rotary evaporator to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by distillation. Collect the fraction boiling in the range of 144-146 °C.

-

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods.

Spectroscopic Data Summary

| Technique | Key Features and Interpretations |

| ¹H NMR | The spectrum will show characteristic signals for the different protons in the molecule. The proton on the carbon bearing the bromine (CH-Br) will appear as a multiplet. The terminal methyl groups (CH₃) and the methylene groups (CH₂) will also have distinct chemical shifts and splitting patterns. |

| ¹³C NMR | The spectrum is expected to show six distinct signals, corresponding to the six non-equivalent carbon atoms in the this compound structure.[5][6] |

| FTIR | The spectrum will exhibit characteristic C-H stretching and bending vibrations for the alkane backbone. The C-Br stretching frequency will also be present, typically in the fingerprint region.[7] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[8][9] Common fragmentation patterns involve the loss of the bromine atom and cleavage of the alkyl chain.[9] |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of this compound to its final characterization.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. This compound | C6H13Br | CID 18806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Hexane, 3-bromo- [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound(3377-87-5) 13C NMR [m.chemicalbook.com]

- 6. Answered: How many peaks would you expect to see in the 13C NMR spectrum of this compound? a.) 3 b.) 4 c.) 5 d.) 6 | bartleby [bartleby.com]

- 7. This compound(3377-87-5) IR Spectrum [m.chemicalbook.com]

- 8. Hexane, 3-bromo- [webbook.nist.gov]

- 9. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

Common synonyms for 3-Bromohexane like 3-Hexyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromohexane, a versatile haloalkane utilized in various synthetic applications within the pharmaceutical and agrochemical industries. The document details its chemical properties, common synonyms, and a representative experimental protocol for its use in carbon-carbon bond formation.

Chemical Identity and Synonyms

This compound is a secondary bromoalkane that serves as a valuable intermediate in organic synthesis. Its structure consists of a six-carbon hexane chain with a bromine atom attached to the third carbon atom.

Common synonyms for this compound include:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its appropriate handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃Br | [3][4] |

| Molecular Weight | 165.07 g/mol | [2][3] |

| CAS Number | 3377-87-5 | [3] |

| Appearance | Colorless to light orange/yellow clear liquid | [1] |

| Boiling Point | 142-146 °C | [2] |

| Density | 1.17 g/cm³ | [2] |

| Flash Point | 46 °C | [2] |

| Refractive Index | 1.4460 | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and diethyl ether. | [1] |

Applications in Organic Synthesis

This compound is a key reagent in various organic transformations, primarily in nucleophilic substitution and elimination reactions. Its utility is prominent in the formation of carbon-carbon and carbon-heteroatom bonds, making it a valuable building block in the synthesis of more complex molecules for drug discovery and development. For instance, it is employed in the production of pharmaceuticals and agrochemicals.[1]

One significant application is in the synthesis of alkynes. Through reaction with the sodium salt of a terminal alkyne, this compound can be used to extend the carbon chain, a crucial step in the synthesis of many organic compounds.

Experimental Protocol: Synthesis of 3-Octyne via Nucleophilic Substitution

This section details a representative experimental protocol for the synthesis of 3-octyne, where this compound is a key reactant. This reaction demonstrates the utility of this compound in forming carbon-carbon bonds. The reaction proceeds via the deprotonation of a terminal alkyne by a strong base, followed by a nucleophilic attack on this compound.

Reaction:

1-Butyne + Sodium Amide → Sodium Butynide Sodium Butynide + this compound → 3-Octyne + Sodium Bromide

Materials:

-

1-Butyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

This compound

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Acetylide Anion: In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, add liquid ammonia. To the stirred liquid ammonia, add sodium amide in small portions. Allow the sodium amide to dissolve. Bubble 1-butyne gas through the sodium amide solution. The formation of the sodium butynide salt will be observed.

-

Alkylation Reaction: To the freshly prepared sodium butynide suspension, add a solution of this compound in diethyl ether dropwise at -33 °C (the boiling point of liquid ammonia).

-

Reaction Quenching and Work-up: After the addition is complete, allow the reaction mixture to stir for several hours. Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Isolation: Allow the ammonia to evaporate. To the remaining residue, add water and diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts.

-

Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by fractional distillation to obtain pure 3-octyne.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis of 3-octyne from this compound.

Caption: Workflow for the synthesis of 3-Octyne.

References

A Technical Guide to the Solubility of 3-Bromohexane in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-bromohexane, a halogenated alkane utilized in various chemical syntheses. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification processes, and formulation development. This document outlines the theoretical principles governing its solubility, presents available solubility data, and details a standardized experimental protocol for solubility determination.

Core Principles of this compound Solubility

The solubility of this compound is primarily dictated by the principle of "like dissolves like," which correlates solubility with the similarity of intermolecular forces between the solute and the solvent. As a molecule, this compound possesses a polar carbon-bromine (C-Br) bond, which results in a dipole moment. However, the molecule is dominated by its nonpolar six-carbon alkyl chain. Consequently, its interactions are a mix of dipole-dipole forces and, more significantly, London dispersion forces.

-

In Polar Solvents (e.g., Water): this compound exhibits very low solubility in water.[1][2][3][4][5][6][7][8] The strong hydrogen bonding network between water molecules is energetically more favorable than the weaker dipole-dipole and dispersion forces that would form between this compound and water. Disrupting the water's hydrogen bonds to accommodate the haloalkane is energetically unfavorable, leading to immiscibility.

-

In Organic Solvents: this compound is generally soluble in a wide range of organic solvents.[3][7] This is because the energy required to overcome the intermolecular forces within both this compound and the organic solvent is comparable to the energy released upon forming new solute-solvent interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): High solubility is expected due to the prevalence of London dispersion forces in both the solute and the solvent.

-

Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether, Dichloromethane): Good solubility is observed.[3][7] While these solvents have dipoles, the primary intermolecular forces are compatible with those of this compound.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): this compound is soluble in alcohols like ethanol.[3][7] Although these solvents are capable of hydrogen bonding, their alkyl portions can interact favorably with the alkyl chain of this compound.

-

Quantitative Solubility Data

Precise, quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively documented in publicly available literature. The following table summarizes the available qualitative and predicted solubility information.

| Solvent | Solvent Type | Solubility of this compound | Citation(s) |

| Water | Polar Protic | Insoluble/Practically Insoluble | [1][2][3][4][5][6][7][8] |

| Ethanol | Polar Protic | Soluble | [3][7] |

| Diethyl Ether | Polar Aprotic | Soluble | [3][7] |

| Hexane | Nonpolar | Highly Soluble (Miscible) | |

| Dichloromethane | Polar Aprotic | Highly Soluble (Miscible) | |

| Acetone | Polar Aprotic | Soluble | |

| Chloroform | Polar Aprotic | Soluble | |

| Methanol | Polar Protic | Soluble | |

| Toluene | Nonpolar | Highly Soluble (Miscible) | |

| Carbon Tetrachloride | Nonpolar | Highly Soluble (Miscible) |

Note: "Miscible" indicates that this compound and the solvent are expected to be soluble in each other in all proportions. "Soluble" indicates a high degree of solubility, though complete miscibility across all proportions has not been experimentally confirmed in readily available literature.

Experimental Protocol for Solubility Determination

The following protocol describes a standardized method for determining the solubility or miscibility of a liquid solute, such as this compound, in an organic solvent. This method is adapted from the principles of the OECD Test Guideline 105 (flask method) for water solubility and standard laboratory practices for determining liquid-liquid miscibility.

Objective

To determine the qualitative miscibility and, if applicable, the quantitative solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials

-

This compound (purity > 98%)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks (various sizes)

-

Pipettes and micropipettes

-

Glass vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

Procedure

Part A: Qualitative Miscibility Assessment

-

To a clear glass vial, add 1 mL of the organic solvent.

-

Incrementally add this compound in aliquots of 0.1 mL, vortexing after each addition.

-

Visually inspect the mixture for homogeneity after each addition. The formation of a single, clear phase indicates miscibility at that proportion.

-

Continue adding this compound up to a 1:1 volume ratio with the solvent.

-

If two distinct layers form at any point, the liquids are immiscible or partially miscible.

-

Repeat the experiment by incrementally adding the organic solvent to 1 mL of this compound to observe the behavior from the other compositional extreme.

Part B: Quantitative Solubility Determination (for immiscible or partially miscible systems)

-

Prepare a series of standards of this compound in the chosen solvent with known concentrations.

-

In a series of sealed glass vials, add an excess of this compound to a known volume of the organic solvent.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary study can determine the time required to reach a plateau in concentration.

-

After equilibration, allow the vials to stand undisturbed at the same temperature until the two phases have clearly separated.

-

Carefully extract an aliquot from the solvent phase, ensuring no contamination from the this compound phase.

-

Analyze the concentration of this compound in the aliquot using a calibrated analytical method, such as GC-FID.

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Visualizations

Factors Influencing Solubility

The following diagram illustrates the key molecular interactions that govern the solubility of this compound in polar and nonpolar solvents.

Caption: Intermolecular forces governing this compound solubility.

Experimental Workflow for Quantitative Solubility

The diagram below outlines the key steps in the experimental determination of this compound solubility in an organic solvent.

Caption: Experimental workflow for solubility measurement.

References

- 1. filab.fr [filab.fr]

- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 3. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hexane, 3-bromo- [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to 3-Bromohexane

This guide provides comprehensive information on the chemical properties, synthesis, and handling of 3-Bromohexane, tailored for researchers, scientists, and professionals in drug development.

Chemical Identifiers

For the stereospecific forms:

-

(3S)-3-bromohexane IUPAC Name: (3S)-3-bromohexane[4]

-

(3S)-3-bromohexane InChIKey: IOZOJWNUKLCDML-LURJTMIESA-N[4]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₆H₁₃Br |

| Molecular Weight | 165.07 g/mol [1] |

| Appearance | Colorless to light orange/yellow clear liquid[5][6] |

| Boiling Point | 144-146 °C[7] |

| Melting Point | -44.22 °C (estimate)[7] |

| Density | 1.17 g/cm³[7] |

| Refractive Index | 1.4460[7] |

| Flash Point | 46 °C[7] |

| Vapor Pressure | 6.5 ± 0.3 mmHg at 25°C (Predicted)[7] |

| Water Solubility | Insoluble[6][8] |

| Solubility | Soluble in organic solvents like ethanol and diethyl ether[6] |

Synthesis of this compound

A common method for the synthesis of this compound is through the electrophilic addition of hydrogen bromide (HBr) to 3-hexene.[5][9]

Caption: Synthesis of this compound from 3-hexene and HBr.

This protocol is adapted from established procedures for the hydrobromination of alkenes.[10]

Materials:

-

3-Hexene

-

48% aqueous Hydrogen Bromide (HBr)

-

Phase-transfer catalyst (e.g., tricaprylmethylammonium chloride)

-

Hexane

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

5 mL conical vial with spin vane

-

Water-jacketed condenser

-

Magnetic stirrer with heating

-

Pasteur pipettes

-

Separatory funnel (or equivalent for extraction)

-

Distillation apparatus (e.g., Hickman still)

Procedure:

-

In a 5 mL conical vial containing a spin vane, combine 3-hexene, 2 mL of 48% aqueous HBr, and a catalytic amount (approx. 150 mg) of the phase-transfer catalyst.

-

Attach a water-jacketed condenser and reflux the mixture with vigorous magnetic stirring for 2 hours.

-

After reflux, allow the reaction mixture to cool to room temperature.

-

Add 1 mL of hexane and transfer the mixture to a separatory funnel.

-

Separate the lower aqueous layer.

-

Wash the organic layer with 2 mL of 10% NaHCO₃ solution to neutralize any remaining acid. Check the aqueous wash with pH paper to ensure it is basic. Repeat if necessary.

-

Dry the organic layer over anhydrous Na₂SO₄ until the liquid is clear.

-

Carefully transfer the dried organic solution to a clean distillation apparatus.

-

Distill the product, collecting the fraction boiling around 144-146 °C.

-

Weigh the purified product to determine the yield.

Chemical Reactivity and Applications

This compound serves as a valuable intermediate in organic synthesis, primarily as an alkylating agent. Its reactivity is dominated by the carbon-bromine bond, allowing it to participate in nucleophilic substitution and elimination reactions.[11]

Caption: Role of this compound as a chemical intermediate.

Spectroscopic Data

Spectroscopic data for this compound is available in various databases. Key techniques for its characterization include:

-

Infrared (IR) Spectroscopy: Data is available from the NIST Chemistry WebBook.[3][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available.[2][7]

-

Mass Spectrometry: Electron ionization mass spectra can be found in the NIST database.[12][13]

Safety and Handling

Hazard Identification:

-

GHS Classification: Flammable liquid (Category 3), Acute toxicity, oral (Category 4), and may cause long-lasting harmful effects to aquatic life.[1]

-

Signal Word: Warning[1]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[6][14]

-

Use in a well-ventilated area.[15]

-

Wear protective gloves, clothing, and eye/face protection.[15]

-

Avoid release to the environment.[6]

-

Store in a tightly closed container in a cool, well-ventilated place.[6][14]

In case of exposure:

-

Skin Contact: Immediately remove all contaminated clothing and rinse skin with water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

-

Ingestion: Rinse mouth and seek medical attention if you feel unwell.[6]

-

Inhalation: Move the person to fresh air.[14]

References

- 1. This compound | C6H13Br | CID 18806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(3377-87-5) 13C NMR spectrum [chemicalbook.com]

- 3. Hexane, 3-bromo- [webbook.nist.gov]

- 4. This compound, (S)- | C6H13Br | CID 51382610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 3377-87-5 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. labsolu.ca [labsolu.ca]

- 9. Solved (c) The desired alkyl halide is this compound. This | Chegg.com [chegg.com]

- 10. chemistry-online.com [chemistry-online.com]

- 11. CAS 3377-87-5: this compound | CymitQuimica [cymitquimica.com]

- 12. Hexane, 3-bromo- [webbook.nist.gov]

- 13. Hexane, 3-bromo- [webbook.nist.gov]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Applications of 3-Bromohexane in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-bromohexane, a versatile secondary alkyl halide, in various organic synthetic transformations. Its utility as a precursor for nucleophilic substitutions, eliminations, and organometallic reactions makes it a valuable building block in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[1][2]

Nucleophilic Substitution Reactions

This compound readily participates in both S\textsubscript{N}1 and S\textsubscript{N}2 nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The reaction pathway is dependent on the nucleophile, solvent, and temperature.

S\textsubscript{N}2 Reactions: Synthesis of Alkyl Azides and Nitriles

Strong, unhindered nucleophiles in polar aprotic solvents favor the S\textsubscript{N}2 pathway, which proceeds with an inversion of stereochemistry at the chiral center of (R)- or (S)-3-bromohexane.[3][4][5][6]

The synthesis of 3-azidohexane and 3-cyanohexane from this compound serves as a gateway to further functionalization. Alkyl azides are precursors to amines via reduction, and nitriles can be hydrolyzed to carboxylic acids or reduced to primary amines.

Protocol 1: Synthesis of (S)-3-azidohexane via S\textsubscript{N}2 Reaction

This protocol describes the reaction of (R)-3-bromohexane with sodium azide.

Materials:

-

(R)-3-bromohexane

-

Sodium azide (NaN₃)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.5 equivalents) in anhydrous DMF.

-

Addition of Substrate: Add (R)-3-bromohexane (1.0 equivalent) to the flask.

-

Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[5]

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude (S)-3-azidohexane by vacuum distillation.

Quantitative Data for S\textsubscript{N}2 Reactions of this compound

| Nucleophile | Reagent | Solvent | Product | Typical Yield | Reference |

| Azide | NaN₃ | DMF/DMSO | 3-Azidohexane | 85-95% | [5][7] |

| Cyanide | NaCN | DMSO | 3-Cyanohexane | 80-90% | [3][8][9] |

S\textsubscript{N}2 Reaction Pathway

Caption: Generalized S\textsubscript{N}2 reaction of this compound.

Williamson Ether Synthesis

The Williamson ether synthesis, a classic S\textsubscript{N}2 reaction, can be employed to synthesize ethers from this compound by reacting it with an alkoxide.[10][11][12] To ensure a high yield of the ether and minimize the competing E2 elimination, a primary or secondary alkoxide is preferred.

This method is valuable for introducing alkoxy groups, which are common moieties in pharmaceuticals and fragrances. For instance, reacting this compound with sodium ethoxide yields 3-ethoxyhexane.

Protocol 2: Synthesis of 3-Ethoxyhexane via Williamson Ether Synthesis

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.

-

Addition of Substrate: Add this compound (1.0 equivalent) dropwise to the stirred solution.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction's completion by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Add water to the residue and extract three times with diethyl ether.

-

Washing: Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purification: Purify the resulting 3-ethoxyhexane by distillation.

Williamson Ether Synthesis Workflow

Caption: Workflow for Williamson ether synthesis.

Elimination Reactions

In the presence of a strong, bulky base, this compound undergoes an E2 elimination reaction to form a mixture of hexene isomers. The use of a sterically hindered base, such as potassium tert-butoxide, favors the formation of the less substituted alkene (Hofmann product).[2][13][14][15]

Elimination reactions of this compound are primarily used to synthesize various hexene isomers, which can serve as starting materials for other reactions like polymerization or hydroboration-oxidation.

Protocol 3: E2 Elimination of this compound to Hexenes

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tert-butanol

-

Pentane

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.

-

Addition of Substrate: Add this compound (1.0 equivalent) to the solution.

-

Reaction: Stir the reaction mixture at 50 °C for 2-4 hours. Monitor the disappearance of the starting material by GC-MS.

-

Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with pentane (3 x 20 mL).

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the pentane by distillation.

-

Analysis: Analyze the product mixture of hexene isomers by GC-MS to determine the product distribution.